Diethyl 5,5'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
Diethyl 5,5’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound with a unique structure that includes two thiophene rings, a methoxyphenyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Diethyl 5,5’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Diethyl 5,5’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5,5’-[(2-hydroxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
- Diethyl 5,5’-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
Uniqueness
Diethyl 5,5’-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26O7S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-(2-methoxyphenyl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H26O7S2/c1-6-30-23(27)16-12(3)32-21(19(16)25)18(14-10-8-9-11-15(14)29-5)22-20(26)17(13(4)33-22)24(28)31-7-2/h8-11,18,25-26H,6-7H2,1-5H3 |
InChI Key |
XEOVNIVOPQBNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C(C2=CC=CC=C2OC)C3=C(C(=C(S3)C)C(=O)OCC)O)C |
Origin of Product |
United States |
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